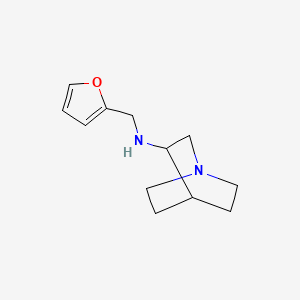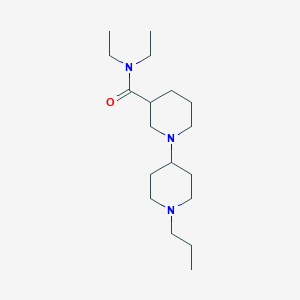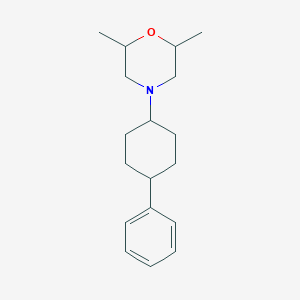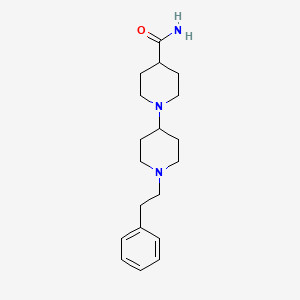![molecular formula C14H13N3O B3853483 3-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B3853483.png)
3-[(1H-indazol-5-ylamino)methyl]phenol
Overview
Description
3-[(1H-indazol-5-ylamino)methyl]phenol is a chemical compound that features an indazole ring attached to a phenol group through a methylene bridge. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-indazol-5-ylamino)methyl]phenol typically involves the formation of the indazole ring followed by the introduction of the phenol group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The methylene bridge can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-indazol-5-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydroindazole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-[(1H-indazol-5-ylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1H-indazol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indazole: A simpler structure with similar biological activities.
Phenol: A basic phenolic compound with diverse chemical reactivity.
Indole: Another nitrogen-containing heterocycle with a wide range of biological activities.
Uniqueness
3-[(1H-indazol-5-ylamino)methyl]phenol is unique due to the combination of the indazole and phenol moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(1H-indazol-5-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-13-3-1-2-10(6-13)8-15-12-4-5-14-11(7-12)9-16-17-14/h1-7,9,15,18H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSRAFLOZPHEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol](/img/structure/B3853406.png)
![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![2-[Benzyl-(1-methylpiperidin-4-yl)amino]ethanol](/img/structure/B3853422.png)
![6-{[2-(3,4-dimethoxyphenyl)-1-methylethyl]amino}-2-methyl-2-heptanol](/img/structure/B3853431.png)
![1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B3853432.png)
![ethyl 4-[4-(4-acetylphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853440.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarbaldehyde](/img/structure/B3853459.png)
![1-[4-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3853474.png)


![2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol](/img/structure/B3853502.png)

![2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3853518.png)
